molecular formula C21H23F3N4O3 B1204550 5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid

5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid

Cat. No.: B1204550
M. Wt: 436.4 g/mol
InChI Key: QEYBPFUVEMVIQD-WUHRBBMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The molecular targets and pathways involved include the binding of the compound to the active sites of DNA gyrase and topoisomerase IV, thereby blocking their activity .

Comparison with Similar Compounds

5-Amino-7-((3R,4S)-3-(1-aminocyclopropyl)-4-fluoro-pyrrolidin-1-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-quinoline-3-carboxylic acid is unique compared to other quinolinecarboxylic acid derivatives due to its specific structural features and antibacterial activity. Similar compounds include:

This compound stands out due to its specific activity against methicillin-resistant Staphylococcus aureus and other resistant bacterial strains .

Properties

Molecular Formula

C21H23F3N4O3

Molecular Weight

436.4 g/mol

IUPAC Name

5-amino-7-[(3R,4S)-3-(1-aminocyclopropyl)-4-fluoropyrrolidin-1-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H23F3N4O3/c1-8-17-14(19(29)9(20(30)31)5-28(17)13-4-11(13)22)16(25)15(24)18(8)27-6-10(12(23)7-27)21(26)2-3-21/h5,10-13H,2-4,6-7,25-26H2,1H3,(H,30,31)/t10-,11-,12+,13+/m0/s1

InChI Key

QEYBPFUVEMVIQD-WUHRBBMRSA-N

Isomeric SMILES

CC1=C2C(=C(C(=C1N3C[C@@H]([C@@H](C3)F)C4(CC4)N)F)N)C(=O)C(=CN2[C@@H]5C[C@@H]5F)C(=O)O

Canonical SMILES

CC1=C2C(=C(C(=C1N3CC(C(C3)F)C4(CC4)N)F)N)C(=O)C(=CN2C5CC5F)C(=O)O

Synonyms

D61-1113
DQ 113
DQ-113
DQ113

Origin of Product

United States

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